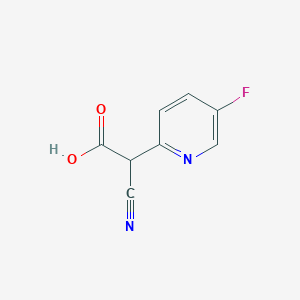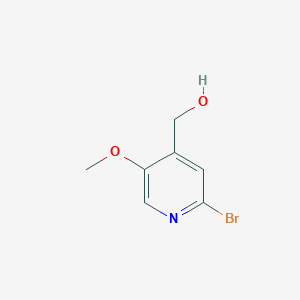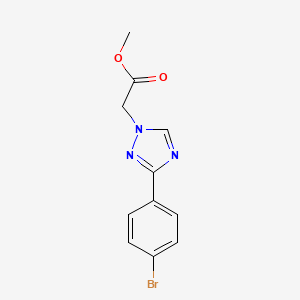![molecular formula C9H13N3O B15056536 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one](/img/structure/B15056536.png)
2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a bicyclic compound that belongs to the class of pyridopyridazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives under specific conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate followed by cyclization with 2-chloropyridine can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to tetrahydropyridopyridazine derivatives.
Applications De Recherche Scientifique
2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine: Similar in structure but differs in the nitrogen arrangement within the rings.
2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Another closely related compound with slight variations in the ring structure.
Uniqueness
2-Ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is unique due to its specific arrangement of nitrogen atoms and the presence of an ethyl group, which can influence its reactivity and interactions with other molecules .
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
2-ethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C9H13N3O/c1-2-12-9(13)8-3-4-10-5-7(8)6-11-12/h6,10H,2-5H2,1H3 |
Clé InChI |
PSCUXXLSLILYKN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=O)C2=C(CNCC2)C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


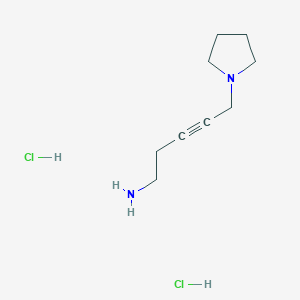

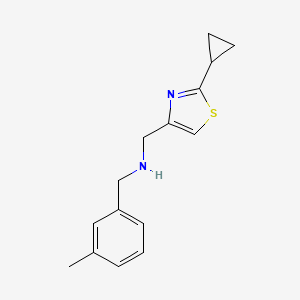

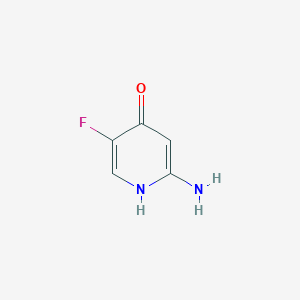
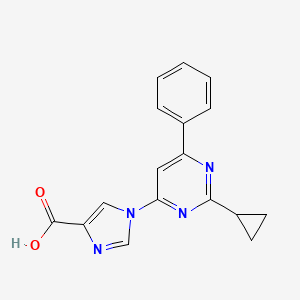

![2-(6-Amino-1H-benzo[d][1,2,3]triazol-1-yl)acetic acid](/img/structure/B15056513.png)

![1-Benzyl-2-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B15056523.png)
![Methyl 2-(6-hydroxy-2,3-dihydrobenzo[b]thiophen-3-yl)acetate](/img/structure/B15056529.png)
